N-ethyl-N-methyl-4-Piperidinamine

Description

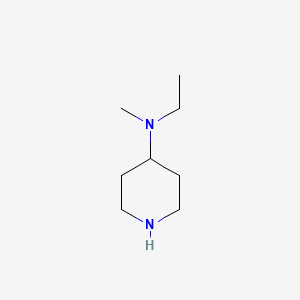

N-Ethyl-N-methyl-4-piperidinamine (CAS: 1233955-04-8 as its hydrochloride salt) is a piperidine derivative featuring ethyl and methyl substituents on the amine group at the 4-position of the piperidine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways . The presence of alkyl groups (ethyl and methyl) confers moderate lipophilicity, influencing its solubility and reactivity in synthetic pathways.

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-ethyl-N-methylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-3-10(2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

JTRGJKPTAQTNAS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Using N-Ethyl-N-methylcarbamoyl Chloride

- Example : Reacting 3-(1-dimethylaminoethyl)phenol with N-ethyl-N-methylcarbamoyl chloride in acetonitrile using potassium carbonate as a base yielded rivastigmine intermediates. Similar conditions can be adapted for piperidinamine synthesis.

Sequential Ethylation and Methylation

- Stepwise alkylation :

- Ethylation : Treat 4-piperidinamine with ethyl bromide in the presence of a base (e.g., NaOH).

- Methylation : Introduce methyl iodide to the N-ethyl intermediate under similar conditions.

Reductive Amination

Reductive amination of 4-piperidone with ethylamine and methylamine derivatives offers a selective route:

- Typical reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium in methanol.

- Example : 4-Piperidone reacted with ethylamine and methylamine in methanol under hydrogen (1 atm, Pd/C) produced the target compound.

Comparative Analysis of Methods

Purification and Characterization

- Salt formation : Conversion to hydrochloride or ethanedioate salts improves crystallinity (e.g., using HCl in isopropanol).

- Distillation : Vacuum distillation (b.p. 186.2°C at 760 mmHg) isolates the free base.

- Analytical data :

- Molecular formula : C₈H₁₈N₂

- Boiling point : 186.2°C

- Density : 0.9 g/cm³

Industrial-Scale Considerations

- Catalyst recycling : Pd/C can be reused after filtration, reducing costs.

- Solvent selection : Methanol and acetonitrile are preferred for their compatibility with alkylation and hydrogenation.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidines.

Scientific Research Applications

N-ethyl-N-methylpiperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares N-ethyl-N-methyl-4-piperidinamine hydrochloride with five analogs, emphasizing structural differences and functional implications:

Key Observations:

- Bulky aromatic groups (e.g., phenylpropanamide in ) reduce conformational flexibility, affecting binding affinity in receptor-targeted syntheses .

Pharmacological Relevance :

- The fentanyl analog () demonstrates how piperidine derivatives with aromatic substituents are critical in opioid receptor modulation, albeit with high regulatory restrictions .

- Fluorinated analogs () are linked to antipsychotic drug development (e.g., pimavanserin impurities), highlighting the role of halogenation in enhancing metabolic stability .

Biological Activity

N-ethyl-N-methyl-4-piperidinamine, commonly referred to as 1-ethyl-N-methylpiperidin-4-amine, is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse sources of research.

Chemical Structure and Properties

1-ethyl-N-methylpiperidin-4-amine has the molecular formula and a molecular weight of approximately 142.25 g/mol. The structure features a piperidine ring with ethyl and methyl substitutions at the nitrogen atoms, which significantly influence its biological properties.

The biological activity of 1-ethyl-N-methylpiperidin-4-amine primarily involves its interaction with various molecular targets such as receptors and enzymes. It is known to act as both an agonist and antagonist, modulating several biochemical pathways:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.

- Enzymatic Modulation : It may inhibit or activate specific enzymes, affecting metabolic pathways that are crucial for maintaining cellular homeostasis.

Applications in Medicine

1-ethyl-N-methylpiperidin-4-amine has shown promise in several therapeutic areas:

- Neurological Disorders : As a precursor for developing therapeutic agents aimed at treating conditions such as depression, anxiety, and other mood disorders.

- Analgesic Properties : Similar compounds in the piperidine class have demonstrated potent analgesic effects. For example, derivatives like N-(4-piperidinyl)-N-phenylamides have been reported to possess significant analgesic activity, indicating potential applications for pain management .

Toxicological Profile

While the compound exhibits potential therapeutic benefits, it is essential to consider its toxicological aspects. Studies indicate that it can cause acute toxicity if ingested and may lead to severe skin burns upon contact .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-ethyl-N-methylpiperidin-4-amine, it is beneficial to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Methylpiperidine | Lacks ethyl group; different reactivity | Less potent than 1-ethyl-N-methyl |

| 1-Ethylpiperidine | Contains ethyl but not N-methyl substitution | Varies in CNS effects |

| Piperidine | Parent compound; serves as a building block | Fundamental for various derivatives |

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the biological activity of piperidine derivatives:

- Analgesic Efficacy : A study found that certain piperidine derivatives exhibited high μ-opioid receptor affinity, suggesting that modifications like those seen in 1-ethyl-N-methylpiperidin-4-amine could enhance analgesic properties compared to traditional opioids like morphine .

- Neuropharmacological Effects : Investigations into similar compounds have shown that they can modulate dopamine and serotonin systems, which are critical for mood regulation and cognitive function. These findings support the potential use of 1-ethyl-N-methylpiperidin-4-amine in treating psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.